

CAMA-1 cell culture protocol and media conditions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CamA-IN-1

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CAMA-1 Cell Culture: A Comprehensive Guide

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The CAMA-1 cell line, established from the pleural effusion of a 51-year-old Caucasian female with breast adenocarcinoma, is a valuable in vitro model for studying luminal A breast cancer. These epithelial-like, adherent cells are estrogen receptor (ER) positive, progesterone receptor (PR) positive, and HER2 negative, making them particularly relevant for research into hormone-dependent breast cancers.^[1] Notably, CAMA-1 cells harbor mutations in PTEN and TP53 genes.^[2] This document provides a detailed guide to the culture and maintenance of the CAMA-1 cell line, including media conditions, subculturing, cryopreservation, and key signaling pathways.

Cell Line Characteristics

| Characteristic | Description | Source |
|------------------|---|--------|
| Cell Line Name | CAMA-1 | |
| Organism | Homo sapiens (Human) | |
| Tissue of Origin | Breast (derived from metastatic site: pleural effusion) | |
| Disease | Adenocarcinoma | |
| Morphology | Epithelial-like, adherent | |
| Biosafety Level | BSL 1 | |
| Doubling Time | Approximately 70 - 72.94 hours | [3][4] |

Media and Culture Conditions

Successful cultivation of CAMA-1 cells requires specific media formulations and environmental conditions to ensure optimal growth and viability.

| Component | Specification |
|--------------|--|
| Basal Medium | Eagle's Minimum Essential Medium (EMEM) |
| Serum | 10% Fetal Bovine Serum (FBS) |
| Supplements | 1% Non-Essential Amino Acids (NEAA), 1mM Sodium Pyruvate (NaP) |
| Atmosphere | 5% CO2 |
| Temperature | 37°C |

Experimental Protocols

I. Resuscitation of Cryopreserved CAMA-1 Cells

This protocol outlines the steps for thawing and establishing a viable culture from a frozen vial of CAMA-1 cells.

- **Preparation:** Pre-warm the complete growth medium (EMEM + 10% FBS + 1% NEAA + 1mM NaP) to 37°C in a water bath.
- **Thawing:** Quickly thaw the cryovial in a 37°C water bath by gently agitating it. The thawing process should not exceed 2 minutes.[\[5\]](#)
- **Decontamination:** Once thawed, wipe the vial with 70% ethanol before opening in a sterile biological safety cabinet.
- **Cell Transfer:** Aseptically transfer the contents of the vial to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
- **Centrifugation:** Centrifuge the cell suspension at approximately 125 x g for 5 to 7 minutes to pellet the cells.[\[5\]](#)
- **Resuspension and Plating:** Carefully aspirate the supernatant without disturbing the cell pellet. Resuspend the pellet in fresh, pre-warmed complete growth medium and transfer to a suitable culture flask (e.g., T-25 or T-75).
- **Incubation:** Place the culture flask in a humidified incubator at 37°C with 5% CO₂.
- **Medium Change:** For optimal recovery, replace the medium after 24 hours to remove residual cryoprotectant.

II. Subculturing (Passaging) CAMA-1 Cells

CAMA-1 cells should be subcultured when they reach 80-90% confluency to maintain exponential growth.

- **Aspirate Medium:** Carefully remove the spent culture medium from the flask.
- **Rinse:** Briefly rinse the cell monolayer with a sterile, calcium- and magnesium-free phosphate-buffered saline (PBS) to wash away any remaining serum.

- **Dissociation:** Add a sufficient volume of a dissociation reagent, such as 0.25% (w/v) Trypsin-0.53 mM EDTA solution, to cover the cell monolayer. Incubate at 37°C for 5-10 minutes, or until the cells detach. Monitor the process under a microscope.
- **Neutralization:** Once the cells have detached, add an equal volume of complete growth medium to the flask to neutralize the trypsin.
- **Cell Collection and Centrifugation:** Transfer the cell suspension to a 15 mL conical tube and centrifuge at 125 x g for 5-7 minutes.
- **Resuspension and Seeding:** Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium. Determine the cell concentration and seed new culture flasks at a recommended density of 1×10^5 viable cells/mL.[1]
- **Incubation:** Return the newly seeded flasks to the incubator at 37°C with 5% CO₂.

III. Cryopreservation of CAMA-1 Cells

Proper cryopreservation is crucial for long-term storage and maintaining the integrity of the cell line.

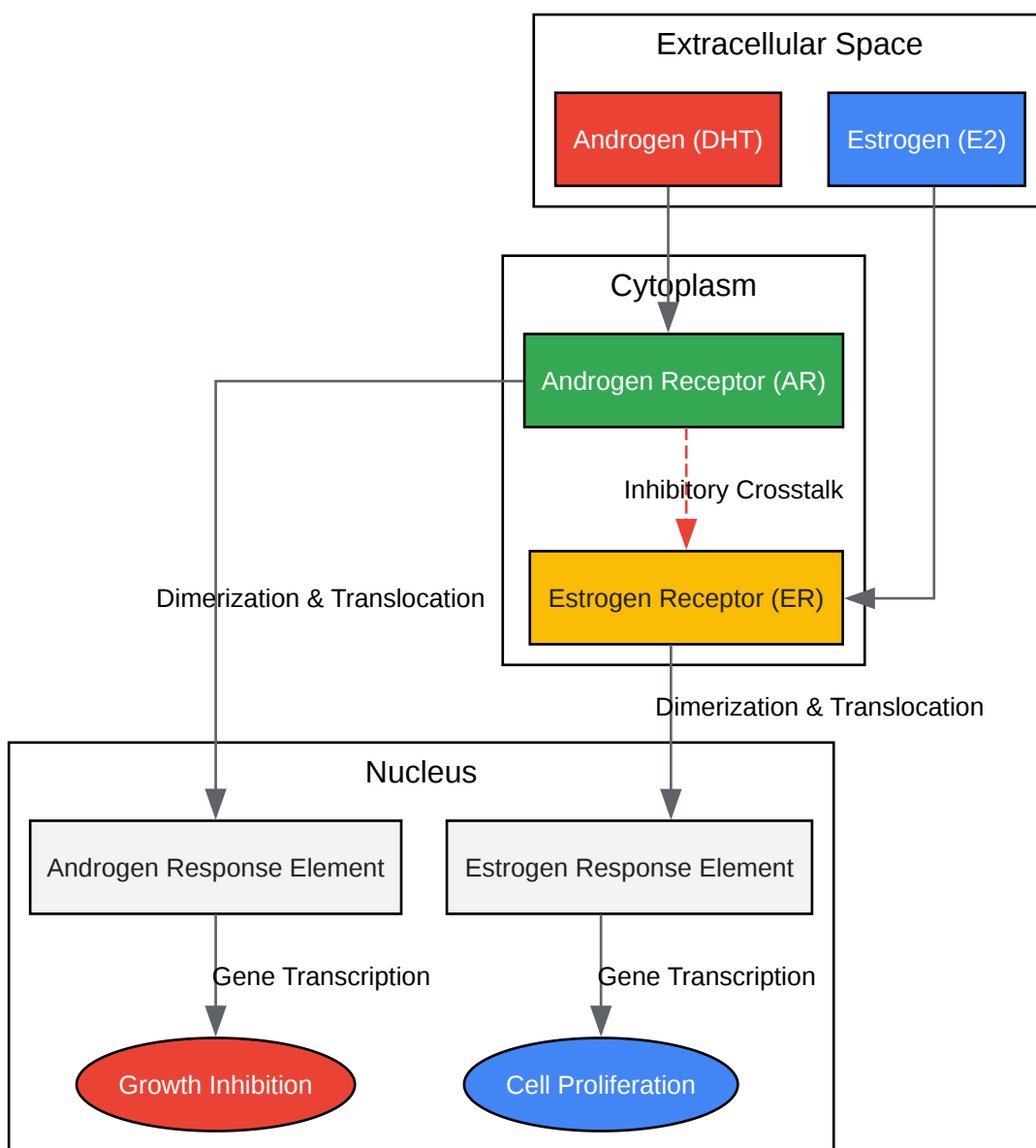
- **Cell Preparation:** Harvest the cells during their exponential growth phase (around 80% confluency).
- **Cell Counting:** Perform a cell count and determine the viability, which should be above 90%.
- **Centrifugation:** Centrifuge the cell suspension at 125 x g for 5-7 minutes.
- **Resuspension in Freezing Medium:** Discard the supernatant and resuspend the cell pellet in a cryopreservation medium consisting of complete growth medium supplemented with 5% (v/v) DMSO.[1] A common formulation is 90% FBS and 10% DMSO.
- **Aliquoting:** Dispense the cell suspension into sterile cryovials at a concentration of $1-2 \times 10^6$ cells/mL.
- **Controlled Freezing:** Place the cryovials in a controlled-rate freezing container and store them at -80°C for at least 24 hours. This ensures a slow cooling rate of approximately -1°C per minute.

- Long-Term Storage: Transfer the frozen vials to the vapor phase of liquid nitrogen for long-term storage.[\[5\]](#)

Signaling Pathways and Experimental Workflows

Estrogen and Androgen Receptor Signaling in CAMA-1 Cells

CAMA-1 cells are an excellent model for studying the interplay between estrogen and androgen signaling in breast cancer. These cells express both estrogen receptors (ER) and androgen receptors (AR).[\[5\]](#) Estrogen (E2) binding to ER promotes cell proliferation, while androgens like dihydrotestosterone (DHT) can inhibit this E2-induced growth.[\[6\]](#) This antagonistic relationship is a key area of investigation for endocrine therapies.

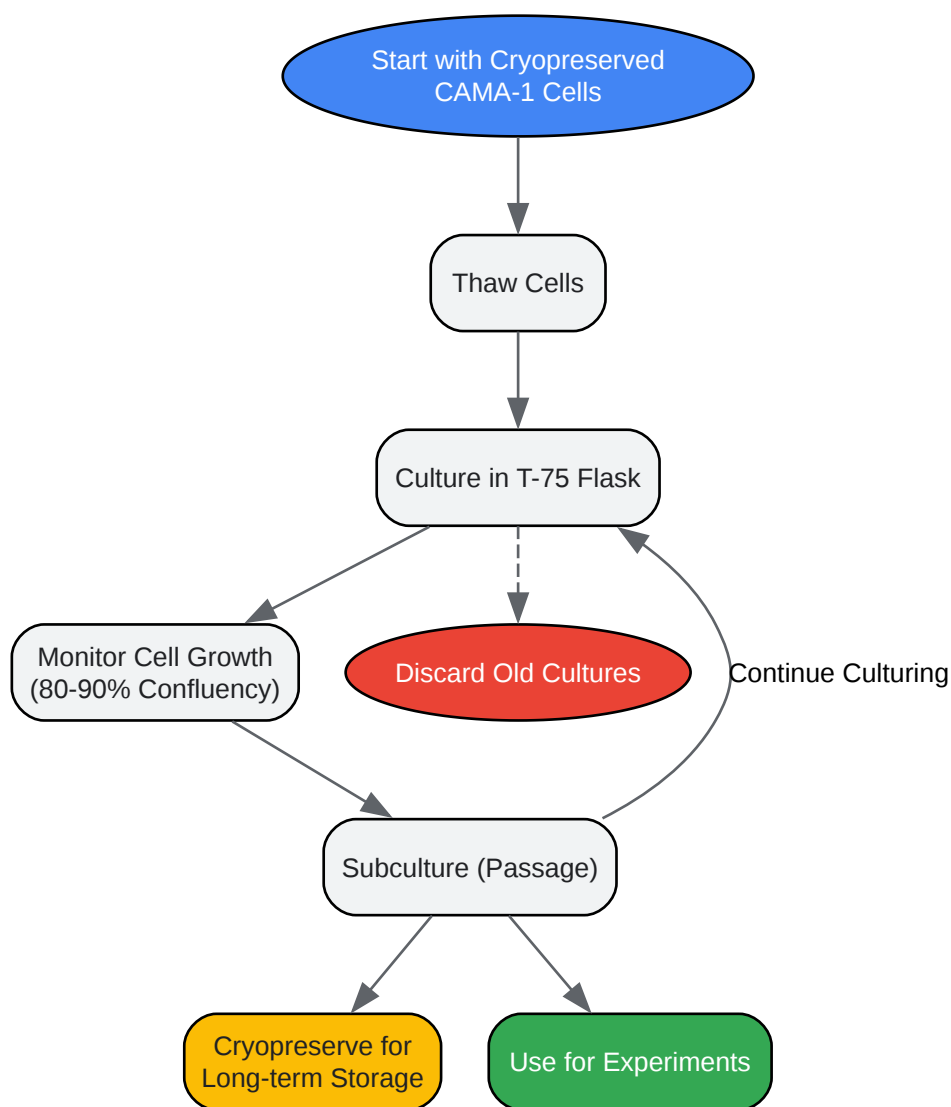


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Caption: Simplified Estrogen and Androgen Signaling in CAMA-1 Cells.

General Cell Culture Workflow

The following diagram illustrates the standard workflow for maintaining CAMA-1 cell cultures.



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Caption: Standard Workflow for CAMA-1 Cell Culture Maintenance.

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- To cite this document: BenchChem. [CAMA-1 cell culture protocol and media conditions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566355#cama-1-cell-culture-protocol-and-media-conditions]

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